molecular formula C26H29N3O3S B3299522 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899911-46-7

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299522
CAS No.: 899911-46-7
M. Wt: 463.6 g/mol
InChI Key: UDPLXYCKVPBQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a heterocyclic compound featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core fused with a 1,4-benzodioxin moiety and a sulfanyl acetamide side chain.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-17-3-5-19(6-4-17)24-25(29-26(28-24)11-9-18(2)10-12-26)33-16-23(30)27-20-7-8-21-22(15-20)32-14-13-31-21/h3-8,15,18H,9-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPLXYCKVPBQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of diabetes management and neuroprotection.

Chemical Structure and Properties

The compound's structure includes a benzodioxin core and a diazaspiro unit, contributing to its unique biological properties. Its molecular formula is C24H26N4O3SC_{24}H_{26}N_4O_3S with a molecular weight of approximately 446.56 g/mol. The presence of the sulfanyl group further enhances its reactivity and interaction with biological targets.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activity:

  • Alpha-glucosidase Inhibition :
    • The compound has shown promising results in inhibiting alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro assays indicated an IC50 value of approximately 5.17±0.28μM5.17\pm 0.28\mu M against alpha-glucosidase .
  • Acetylcholinesterase Inhibition :
    • Additionally, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's disease. Preliminary results showed that derivatives of this compound could inhibit acetylcholinesterase effectively .

Antidiabetic Potential

The anti-diabetic properties of this compound have been explored through various studies focusing on its ability to lower blood glucose levels and improve insulin sensitivity. The mechanism appears to involve the inhibition of carbohydrate-hydrolyzing enzymes, which reduces the absorption of glucose in the intestines .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on In Vivo Efficacy : In a controlled study involving alloxan-induced diabetic mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles over a 21-day treatment period .
  • Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

Research Findings Summary Table

Biological ActivityMechanism of ActionIC50 ValueReference
Alpha-glucosidase InhibitionCompetitive inhibition5.17±0.28μM5.17\pm 0.28\mu M
Acetylcholinesterase InhibitionEnzyme inhibitionNot specified
Antioxidant ActivityScavenging free radicalsNot specified
NeuroprotectionReducing oxidative stressNot specified

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. For instance, the initial step may include the formation of the benzodioxin core followed by the introduction of the diazaspiro moiety through nucleophilic substitution reactions. Detailed characterization often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry : To determine molecular weight.

Example of Synthetic Pathway

A typical synthetic pathway might involve the following steps:

  • Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Sulfanylation : Reaction with appropriate thiol compounds to introduce the sulfanyl group.
  • Acetamide Formation : Coupling with acetic anhydride or acetamide derivatives.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds similar to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide. For instance:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.
  • α-Glucosidase Inhibition : This mechanism is relevant for managing Type 2 Diabetes Mellitus (T2DM), where inhibition can reduce glucose absorption.

Case Studies

  • Therapeutic Potential for Alzheimer's Disease :
    • A study synthesized various sulfonamide derivatives and tested them against acetylcholinesterase. The results indicated significant inhibition rates for certain derivatives, suggesting potential for developing Alzheimer's treatments .
  • Diabetes Management :
    • Compounds related to N-(2,3-Dihydro-1,4-benzodioxin) were screened for α-glucosidase inhibition, revealing promising candidates for T2DM management .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureEnzyme TargetInhibition ActivityReference
Compound AStructure AAcetylcholinesteraseModerate
Compound BStructure Bα-GlucosidaseHigh
N-(2,3-Dihydro...Target CompoundBothPotentially High

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Groups

Compound Class Core Structure Key Substituents Biological Activity
Target Compound 1,4-Diazaspiro[4.5]deca-1,3-diene 8-Methyl, 4-methylphenyl, sulfanyl Not explicitly reported
Antibacterial Oxadiazoles 1,3,4-Oxadiazole Substituted phenyl, sulfanyl acetamide Potent antibacterial (MIC: <10 μM)
Anti-diabetic Sulfonamides Benzenesulfonamide Substituted phenyl, acetamide α-Glucosidase inhibition (IC50: ~80 μM)
Antimicrobial Sulfonyl Derivatives 4-Chlorophenylsulfonamide Substituted phenyl, acetamide Broad-spectrum antimicrobial
Antihepatotoxic Flavones Flavone/Coumarin + 1,4-dioxane Hydroxy methyl group Hepatoprotective (comparable to silymarin)

Key Observations :

  • The 4-methylphenyl substituent may enhance lipophilicity compared to polar groups (e.g., methoxy in ), improving membrane permeability .
  • Sulfanyl linkages are common in bioactive analogues, often contributing to enzyme inhibition via sulfur-mediated interactions (e.g., α-glucosidase in ) .
Antibacterial and Antifungal Activity
  • Oxadiazole derivatives () exhibited potent antibacterial activity against S. aureus and E. coli (MIC: 2–8 μg/mL), attributed to the electron-withdrawing oxadiazole ring enhancing membrane disruption .
  • Sulfonyl-acetamide hybrids () showed broad-spectrum antimicrobial effects, with compound 7l (containing 3,5-dimethylphenyl) displaying low hemolytic activity (≤5%), indicating favorable safety .
Anti-diabetic Activity
  • Sulfonamide-acetamide derivatives () inhibited α-glucosidase (IC50: 81–86 μM), though weaker than acarbose (37 μM). The 4-chlorophenyl group in 7k improved activity, suggesting electron-deficient aromatics enhance binding .
  • Target Compound : The 4-methylphenyl group may similarly modulate enzyme affinity, but the spiro system’s steric effects could limit accessibility to the active site.
Antihepatotoxic Activity
  • 1,4-Dioxane-containing flavones () demonstrated hepatoprotective effects by reducing serum SGOT/SGPT levels. The hydroxy methyl group at position 2" in the dioxane ring was critical for activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analogues (Comparative Data)
Water Solubility Not reported 48.9 μg/mL (, triazole derivative)
Lipophilicity (LogP) Predicted high (methyl substituents) Lower in polar derivatives (e.g., methoxy in )
Metabolic Stability Likely high (spiro system) Oxadiazoles in show rapid clearance due to linear structures

Key Insights :

  • The diazaspiro system may improve metabolic stability by resisting cytochrome P450 oxidation, a common issue with linear heterocycles .
  • Low solubility (as seen in ) could limit bioavailability, necessitating formulation optimization for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.